molecular formula C9H19NS B12521491 2,2,6,6-Tetramethylpiperidine-4-thiol CAS No. 657398-07-7

2,2,6,6-Tetramethylpiperidine-4-thiol

Cat. No.: B12521491
CAS No.: 657398-07-7
M. Wt: 173.32 g/mol
InChI Key: YYBIVSVNNWMKCC-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidine-4-thiol is an organic compound belonging to the class of piperidines. It is characterized by the presence of four methyl groups attached to the piperidine ring, along with a thiol group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidine-4-thiol typically involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This method ensures the formation of the desired piperidine structure with the thiol group intact.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reagents and solvents, along with stringent temperature and pressure controls to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various alkylated and acylated piperidine derivatives.

Scientific Research Applications

2,2,6,6-Tetramethylpiperidine-4-thiol is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidine-4-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidine-4-thiol can be compared with other similar compounds such as:

Properties

CAS No.

657398-07-7

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

2,2,6,6-tetramethylpiperidine-4-thiol

InChI

InChI=1S/C9H19NS/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3

InChI Key

YYBIVSVNNWMKCC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)S)C

Origin of Product

United States

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